molecular formula C18H23N5O3S B2639194 2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380142-98-1

2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile

Cat. No.: B2639194
CAS No.: 2380142-98-1
M. Wt: 389.47
InChI Key: LJPXBHNFPHIMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile is a versatile material used in scientific research due to its diverse applications. Its unique structure allows for the synthesis of novel compounds, making it valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and subsequent coupling with piperidine and pyridine derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives with altered functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile: has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of novel compounds and materials.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3,5-Trimethylpyrazol-4-yl sulfonyl)piperidine-3-carboxylic acid
  • Hydrazine-coupled pyrazole derivatives

Uniqueness

2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile: stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in drug discovery and development, as well as in the synthesis of novel compounds .

Properties

IUPAC Name

2-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-13-18(14(2)22(3)21-13)27(24,25)23-8-5-15(6-9-23)12-26-17-10-16(11-19)4-7-20-17/h4,7,10,15H,5-6,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPXBHNFPHIMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.